molecular formula C18H21N7 B14235508 1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole CAS No. 331268-11-2

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole

Katalognummer: B14235508
CAS-Nummer: 331268-11-2
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: NFECYMCTNOEALR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole is a complex organic compound that features a benzotriazole core substituted with a pyrimidine ring, which is further functionalized with pyrrolidine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where pyrrolidine is reacted with a pyrimidine derivative. The benzotriazole core can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents such as trifluoroacetic acid and organometallic catalysts may be employed to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine or benzotriazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine and pyrimidine groups can bind to active sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyrimidine derivatives: Compounds like 2-(pyrrolidin-1-yl)pyrimidine and its analogs.

Uniqueness

1-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-benzotriazole is unique due to its combination of a benzotriazole core with pyrimidine and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Eigenschaften

CAS-Nummer

331268-11-2

Molekularformel

C18H21N7

Molekulargewicht

335.4 g/mol

IUPAC-Name

1-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)benzotriazole

InChI

InChI=1S/C18H21N7/c1-2-8-15-14(7-1)21-22-25(15)17-13-16(23-9-3-4-10-23)19-18(20-17)24-11-5-6-12-24/h1-2,7-8,13H,3-6,9-12H2

InChI-Schlüssel

NFECYMCTNOEALR-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C2=NC(=NC(=C2)N3C4=CC=CC=C4N=N3)N5CCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.